molecular formula C21H17NO B2715626 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol CAS No. 1195668-93-9

2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol

Cat. No.: B2715626
CAS No.: 1195668-93-9
M. Wt: 299.373
InChI Key: AZEISWUTDOSHAT-YYMYKZPXSA-N
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Description

2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol (CAS 1195668-93-9) is a conjugated Schiff base derivative of significant interest in medicinal chemistry and materials science. This compound features a phenol core substituted with an iminomethyl group and a 4-[(E)-2-phenylethenyl]phenyl moiety. The (E)-configuration at both the imine and styryl groups confers a high degree of molecular planarity and enhances conjugation across the system . The compound is typically synthesized via a condensation reaction between 4-[(E)-2-phenylethenyl]benzaldehyde and 2-aminophenol, often conducted in ethanol or methanol under reflux conditions, with purification achieved through recrystallization . Researchers value this Schiff base for its diverse potential biological activities. Studies on similar compounds indicate significant antioxidant properties, with efficacy demonstrated in assays such as the DPPH radical scavenging method . It also exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Furthermore, emerging research suggests anticancer potential, with proposed mechanisms involving the induction of apoptosis in malignant cells through oxidative stress and disruption of cellular signaling pathways; its ability to form coordination complexes with metal ions may also influence key cellular processes . Beyond biomedical applications, structurally related Schiff bases are widely employed as ligands in coordination chemistry for constructing metal complexes with catalytic activity in C-C coupling reactions and are investigated for their photophysical properties in materials science . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-9-5-4-8-19(21)16-22-20-14-12-18(13-15-20)11-10-17-6-2-1-3-7-17/h1-16,23H/b11-10+,22-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEISWUTDOSHAT-OQPDVDKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol typically involves the condensation reaction between 4-[(E)-2-phenylethenyl]benzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize the efficiency of the synthesis process .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s unique styryl group distinguishes it from analogs. Key structural comparisons include:

Substituent Diversity

Triazole Derivatives: 2-[(E)-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imino}methyl]phenol ():

  • The triazole group introduces hydrogen-bonding capability and metal-coordination sites, enabling antimicrobial and anthelmintic activity in its metal complexes .
  • Compared to the styryl group, the triazole substituent reduces conjugation but enhances biological interaction.

Methoxy/Trifluoromethyl Derivatives: (E)-2-methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1) ():

  • Electron-withdrawing -CF₃ and electron-donating -OCH₃ groups alter electronic density, lowering the melting point (134–138°C) compared to bulkier analogs .

Bisindolylmethane Derivatives: (E)-2-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)phenol ():

  • Bulky bisindolyl groups increase steric hindrance, raising the melting point (209–211°C) and reducing solubility .

Ethoxy/Methyl Derivatives: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ():

  • Ethoxy and methyl groups enhance lipophilicity, impacting crystallinity and intermolecular packing .
Electronic and Steric Effects
  • Nitro/Imidazole Derivatives: 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol ():
Spectroscopic Data
  • IR Spectroscopy: Imine (C=N) stretches appear near 1600–1620 cm⁻¹ across analogs (e.g., 1605 cm⁻¹ in ) . Phenolic O-H stretches are observed at ~3400 cm⁻¹.
  • NMR :
    • Aromatic protons resonate at δ 6.5–8.5 ppm, with imine protons (CH=N) near δ 8.3–8.9 ppm (e.g., δ 8.85 ppm in ) .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Applications/Properties Reference
2-[(E)-({4-[(E)-2-Phenylethenyl]phenyl}imino)methyl]phenol Styryl, iminomethyl, phenol N/A N/A Potential photodynamic therapy
2-[(E)-{[4-(Triazolyl)phenyl]imino}methyl]phenol Triazole, iminomethyl, phenol N/A N/A Antimicrobial, metal complexes
SB-1 2-OCH₃, 4-CF₃, iminomethyl 134–138 75 Not specified
Bisindolylmethane Derivative (Compound 3) Bisindolyl, iminomethyl, phenol 209–211 74 High thermal stability
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Ethoxy, methyl, iminomethyl N/A N/A Crystallography studies

Biological Activity

2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol, a Schiff base compound, is characterized by its azomethine functional group and phenolic structure. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-[(E)-2-phenylethenyl]benzaldehyde and 2-aminophenol. The reaction is often conducted in methanol or ethanol under reflux conditions, followed by purification through recrystallization.

Chemical Properties:

  • IUPAC Name: 2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol
  • Molecular Formula: C21H17NO
  • Molecular Weight: 315.37 g/mol

Antioxidant Activity

Research indicates that Schiff bases like this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

In a comparative study, the antioxidant activity of similar Schiff bases was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound demonstrated an EC50 value indicative of its potency as an antioxidant .

CompoundEC50 Value (ppm)
This compound10.46
Reference Antioxidant (e.g., ascorbic acid)5.00

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results showed moderate to good activity against Gram-positive and Gram-negative bacteria.

Case Study:
In a study involving the synthesis of related Schiff bases, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (Ampicillin)20

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties due to its ability to interact with biological macromolecules such as DNA and proteins. Studies have shown that Schiff bases can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

Mechanism of Action:
The proposed mechanism involves the formation of coordination complexes with metal ions, which can influence cellular processes and lead to cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between an aldehyde and a primary amine. Key steps include:

  • Refluxing equimolar amounts of 4-[(E)-2-phenylethenyl]aniline and 2-hydroxybenzaldehyde in ethanol under acidic (e.g., acetic acid) or solvent-free conditions.
  • Monitoring reaction progress via TLC or UV-Vis spectroscopy.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted precursors .
    • Optimization : Yield improvements (70–85%) are achievable by controlling temperature (70–80°C), reaction time (6–8 hours), and catalyst selection (e.g., Lewis acids like ZnCl₂ for imine stabilization) .

Q. How can the structural integrity and stereochemistry of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2 detector, Mo-Kα radiation) provides bond lengths, angles, and E/Z stereochemical confirmation. Data refinement with SHELXL ensures accuracy (R factor < 0.05) .
  • Spectroscopy :
  • FT-IR : Validate imine (C=N stretch ~1600 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: phenolic proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and trans-alkene protons (coupling constant J ≈ 16 Hz) .

Q. What are the critical parameters for characterizing the compound’s thermal stability and phase transitions?

  • Methodological Answer :

  • TGA/DSC : Perform under nitrogen (heating rate 10°C/min) to identify decomposition temperatures (typically >250°C for Schiff bases) and glass transitions.
  • Melting Point : Determine via capillary method (corrected against standards). Discrepancies >2°C between batches suggest impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for similar Schiff base compounds?

  • Methodological Answer :

  • Cross-validate using complementary techniques (e.g., XRD for crystal packing vs. NMR for solution-state conformation).
  • Address solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and crystallographic disorder (e.g., refine occupancy factors in XRD data) .
  • Compare with computational simulations (e.g., DFT-optimized geometries vs. experimental bond lengths) .

Q. What experimental strategies can investigate the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer :

  • Metal Complexation : React with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS for complex stoichiometry .
  • Magnetic Studies : Use SQUID magnetometry to assess paramagnetic behavior in Cu(II) complexes.
  • XRD : Analyze coordination geometry (e.g., square planar vs. octahedral) .

Q. How can computational methods (e.g., DFT) predict and explain the compound’s photophysical properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps, excitation energies, and charge transfer pathways.
  • TD-DFT : Simulate UV-Vis spectra; compare with experimental data to validate π→π* and n→π* transitions .
  • Solvatochromism Studies : Correlate solvent polarity with spectral shifts to assess intramolecular charge transfer .

Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in aqueous buffers (pH 4–9) at 25–40°C. Monitor via HPLC for imine bond cleavage .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in environmental chambers; identify byproducts via LC-MS .
  • Microbial Degradation : Use soil/water microcosms; quantify biodegradation rates via COD/TOC analysis .

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